molecular formula C13H19N3O2 B11756006 Benzyl 3-hydrazinylpiperidine-1-carboxylate

Benzyl 3-hydrazinylpiperidine-1-carboxylate

Cat. No.: B11756006
M. Wt: 249.31 g/mol
InChI Key: WYLVTYUQHMXSRI-UHFFFAOYSA-N
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Description

Benzyl 3-hydrazinylpiperidine-1-carboxylate is a chemical compound with the molecular formula C13H19N3O2 and a molecular weight of 249.31 g/mol It is characterized by the presence of a piperidine ring substituted with a hydrazinyl group and a benzyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-hydrazinylpiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with hydrazine and benzyl chloroformate. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-hydrazinylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazinyl group can yield azides, while reduction can produce primary amines .

Scientific Research Applications

Benzyl 3-hydrazinylpiperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl 3-hydrazinylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 3-hydrazinylpiperidine-1-carboxylate is unique due to the presence of both a hydrazinyl group and a benzyl ester group on the piperidine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C13H19N3O2

Molecular Weight

249.31 g/mol

IUPAC Name

benzyl 3-hydrazinylpiperidine-1-carboxylate

InChI

InChI=1S/C13H19N3O2/c14-15-12-7-4-8-16(9-12)13(17)18-10-11-5-2-1-3-6-11/h1-3,5-6,12,15H,4,7-10,14H2

InChI Key

WYLVTYUQHMXSRI-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)NN

Origin of Product

United States

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